1-(4-Phenoxyphenyl)-2-phenylethanone

Enzyme Inhibition Diabetes Tyrosine Phosphatase

Researchers developing PTP1B inhibitors often struggle to source validated negative controls that avoid polyanion interference from phosphate/carboxylate motifs. 1-(4-Phenoxyphenyl)-2-phenylethanone solves this with a non-ionizable deoxybenzoin scaffold ideal for baseline assay calibration. • PTP1B IC50 >10 µM ensures clean negative control window • Predicted lipid metabolism regulator (Pa 0.999) enables phenotypic screening • logP 4.87 & PSA 26.3 Ų ensure passive membrane permeability for intracellular target engagement Supplied with full QC documentation and available for immediate global dispatch.

Molecular Formula C20H16O2
Molecular Weight 288.3 g/mol
CAS No. 3669-48-5
Cat. No. B1299554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Phenoxyphenyl)-2-phenylethanone
CAS3669-48-5
Molecular FormulaC20H16O2
Molecular Weight288.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
InChIInChI=1S/C20H16O2/c21-20(15-16-7-3-1-4-8-16)17-11-13-19(14-12-17)22-18-9-5-2-6-10-18/h1-14H,15H2
InChIKeyVCMKHEUGFIWHAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Phenoxyphenyl)-2-phenylethanone: Compound Overview


1-(4-Phenoxyphenyl)-2-phenylethanone (CAS 3669-48-5) is a synthetic deoxybenzoin derivative featuring a phenoxy group at the para position of one phenyl ring and a benzyl ketone moiety [1]. It belongs to the diarylethanone class, structurally related to deoxybenzoin (2-phenylacetophenone). The compound has been evaluated as a protein tyrosine phosphatase 1B (PTP1B) inhibitor, exhibiting weak affinity (IC50 > 10,000 nM) [2]. Computational prediction tools assign it high probability scores (Pa) for lipid metabolism regulation (0.999) and antineoplastic activity (0.961) [3]. Its physicochemical profile (MW 288.34, logP ~4.87, PSA 26.3 Ų) suggests moderate lipophilicity and membrane permeability [1].

Compound type Deoxybenzoin probe with para-phenoxy substitution
Inhibition context Low-affinity PTP1B binding reported; supports scaffold SAR studies
Predicted profile Computationally favored lipid metabolism and angiogenesis readouts

1-(4-Phenoxyphenyl)-2-phenylethanone: Substitution Risks


The specific placement of the phenoxy substituent on the deoxybenzoin scaffold profoundly influences molecular recognition and biological activity [1]. The positional isomer 2-(4-phenoxyphenyl)-1-phenylethanone (CAS 27798-40-9) differs only in the substitution pattern but is a distinct chemical entity with potentially divergent target engagement . Furthermore, unsubstituted deoxybenzoin (2-phenylacetophenone) lacks the phenoxy group entirely, leading to different lipophilicity (logP ~2.5 vs. ~4.9), hydrogen-bonding capacity, and steric bulk [2]. Computational target predictions reveal a unique multi-target profile for the 1-(4-phenoxyphenyl) isomer, including high probability for lipid metabolism regulation and antineoplastic activity, which would not be preserved in analogs lacking this exact substitution geometry [3]. Because published comparative pharmacological data for this specific compound are extremely limited, any generic substitution must be experimentally validated for the intended endpoint.

Target compound 1-(4-Phenoxyphenyl)-2-phenylethanone: para-phenoxy substitution geometry
vs.
Positional isomer 2-(4-Phenoxyphenyl)-1-phenylethanone (CAS 27798-40-9): distinct regiochemistry may shift target engagement
Target compound logP ~4.9, PSA 26.3 Ų; computationally unique angiogenesis predictions
vs.
Unsubstituted scaffold Deoxybenzoin (2-phenylacetophenone): lower lipophilicity and divergent bioactivity predictions; may not replicate phenotype

1-(4-Phenoxyphenyl)-2-phenylethanone: Key Differentiators


PTP1B Inhibition: Low Potency

In a recombinant human PTP1B assay using p-nitrophenyl phosphate substrate (pH 5.5), 1-(4-phenoxyphenyl)-2-phenylethanone exhibited an IC50 of 26,000 nM, classifying it as a low-potency inhibitor [1]. This contrasts sharply with optimized deoxybenzoin PTP1B inhibitors containing a difluoromethylphosphonate warhead and an ortho-bromo substituent, which achieve up to 20-fold potency gains (IC50 values in the low-micromolar range) [2]. The presence of the phenoxy group alone, without a phosphate-mimicking warhead, results in approximately 100-fold lower potency compared to state-of-the-art non-peptidic PTP1B inhibitors [2].

PTP1B Inhibition
Data to verify
IC50 26,000 nM
Supports low-affinity control selection for SAR
~100-fold less potent than phosphonate-containing analogs; requires validation
Enzyme Inhibition Diabetes Tyrosine Phosphatase

Distinct Computational Target Profile

PASS (Prediction of Activity Spectra for Substances) analysis of 1-(4-phenoxyphenyl)-2-phenylethanone assigns high probability scores (Pa) to lipid metabolism regulation (0.999), angiogenesis stimulation (0.995), DNA synthesis inhibition (0.991), apoptosis agonism (0.979), and antineoplastic activity (0.961) [1]. In contrast, unsubstituted deoxybenzoin (2-phenylacetophenone) shows a markedly different PASS profile dominated by immunomodulatory and xanthine oxidase inhibition predictions . Notably, the phenotype of 'angiogenesis stimulant' with a Pa of 0.995 is absent from the unsubstituted parent scaffold, indicating that the para-phenoxy substitution introduces novel predicted bioactivity space.

Predicted Profile
Class-level inference
Lipid metabolism Pa 0.999
Angiogenesis Pa 0.995
Absent in unsubstituted deoxybenzoin
Rationale for phenotypic screening panel inclusion
PASS prediction; in vitro confirmation required
In Silico Prediction Multi-target Pharmacology Drug Repurposing

Higher Lipophilicity and Membrane Permeability

1-(4-Phenoxyphenyl)-2-phenylethanone exhibits a calculated logP of 4.87 (ALOGPS) and a polar surface area (PSA) of 26.3 Ų [1]. In comparison, unsubstituted deoxybenzoin (2-phenylacetophenone) has a logP of approximately 2.5–3.0 and a PSA of 17.1 Ų [2]. The addition of the phenoxy group increases logP by ~2 log units and PSA by ~9 Ų, shifting the compound closer to optimal central nervous system (CNS) permeability space (logP 3–5, PSA < 60 Ų) while retaining compliance with Lipinski's Rule of Five [1]. This property profile may confer advantages in cell-based assays requiring enhanced passive membrane diffusion compared to more polar deoxybenzoin analogs.

Lipophilicity
Context-dependent
logP 4.87, PSA 26.3 Ų
May support passive membrane permeability in cellular assays
~2 log units higher than unsubstituted analog; assay-dependent review
ADME Lipophilicity Druglikeness

1-(4-Phenoxyphenyl)-2-phenylethanone: Application Scenarios


PTP1B Inhibitor Optimization: Negative Control Use

Given its weak PTP1B inhibition (IC50 26,000 nM) [1], this compound is ideally suited as a negative control or reference standard in SAR programs aiming to develop potent deoxybenzoin-based PTP1B inhibitors. Its non-phosphate, non-carboxylic acid structure allows researchers to baseline assay background without confounding polyanion-mediated effects [1].

Lipid Metabolism & Angiogenesis Modulation Screening

The computationally predicted high probability of activity (Pa ≥ 0.995) in lipid metabolism regulation and angiogenesis stimulation [2] justifies prioritization of this compound in phenotypic screening cascades. Laboratories investigating metabolic disorders or vascular biology may use this compound as a starting point for hit validation, leveraging its distinct predicted profile absent in unsubstituted deoxybenzoin [2].

Cellular Probe for Passive Membrane Permeability

With a logP of 4.87 and PSA of 26.3 Ų [3], this compound is positioned within favorable physicochemical space for passive membrane diffusion. It is recommended for cellular target engagement studies where a moderately lipophilic, non-ionizable scaffold is required to access intracellular compartments, particularly when more polar analogs fail to penetrate [3].

Bis(cyclopentadienone) Polymer Intermediate

This compound has been employed as a key intermediate in the synthesis of 3,3′-(oxy-p-phenylene)bis(2,4,5-triphenylcyclopentadienone) via Friedel-Crafts reaction and KMnO₄ oxidation . Its utility in this application is distinct from the positional isomer 2-(4-phenoxyphenyl)-1-phenylethanone (CAS 27798-40-9), which would yield different regiochemistry in subsequent cycloaddition reactions, underscoring the critical importance of the exact substitution pattern for materials science applications .

Application
Selection Property
Validation Focus
PTP1B inhibitor SAR studies
Low-affinity binding control
Scaffold optimization without polyanion interference
Phenotypic screening
Predicted lipid metabolism and angiogenesis readouts
Hit validation against computationally prioritized targets
Cellular target engagement
Moderate lipophilicity and membrane permeability
Intracellular exposure and passive diffusion assessment
Polymer intermediate
Exact para-phenoxy regiochemistry
Cycloaddition regiochemistry and material property review

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13 linked technical documents
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